

An In-depth Technical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Cat. No.: B1486671

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**. This heterocyclic compound, featuring a thiazole core substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and utility as a versatile synthetic intermediate. While experimental data for this specific isomer is limited, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource.

Introduction and Molecular Overview

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds recognized for their significant biological activities. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, which imparts unique electronic properties and serves as a key pharmacophore in numerous therapeutic agents. The presence of the 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position makes this molecule a particularly interesting intermediate for further chemical elaboration.

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of more complex molecular architectures, making **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** a valuable precursor in the synthesis of novel compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antimicrobial agents.^{[1][2]}

Key Molecular Identifiers:

Identifier	Value
IUPAC Name	2-(4-methoxyphenyl)thiazole-5-carbaldehyde
CAS Number	914348-82-6 ^[2]
Molecular Formula	C ₁₁ H ₉ NO ₂ S ^[2]
Molecular Weight	219.26 g/mol ^[2]
MDL Number	MFCD05864660 ^[2]

Physicochemical and Spectroscopic Properties

While experimentally determined data for **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** is not widely available in the literature, predictive models and data from closely related analogs provide valuable insights into its properties.

Table of Physicochemical Properties:

Property	Predicted/Reported Value	Source
Boiling Point	387.6 ± 48.0 °C (Predicted)	^[2]
Density	1.266 ± 0.06 g/cm ³ (Predicted)	-
pKa	1.04 ± 0.10 (Predicted)	-
Storage	2-8°C, under inert gas	^[2]

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra for **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** are not readily available, the expected spectral features can be inferred from the analysis of structurally similar compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole and other substituted thiazoles.^{[3][4]}

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methoxy group, and the aldehyde proton.

- Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
- Thiazole Proton (H-4): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.
- 4-Methoxyphenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the thiazole ring would appear further downfield (δ 7.8-8.2 ppm) than the protons ortho to the methoxy group (δ 6.9-7.2 ppm).
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

- Aldehyde Carbonyl Carbon (>C=O): A signal in the highly deshielded region, typically δ 185-195 ppm.
- Thiazole Carbons (C-2, C-4, C-5): Signals in the aromatic region, with C-2 being the most downfield due to its attachment to two heteroatoms.
- 4-Methoxyphenyl Carbons: Four signals for the aromatic carbons, with the carbon bearing the methoxy group appearing at a characteristic chemical shift around δ 160 ppm.
- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
- C=N and C=C Stretching (Aromatic/Thiazole): Multiple bands in the 1450-1610 cm^{-1} region.
- C-O Stretch (Methoxy): A strong band around 1250 cm^{-1} .^[5]

Mass Spectrometry (Anticipated): The mass spectrum should show a prominent molecular ion peak (M^+) at $m/z = 219$, corresponding to the molecular weight of the compound.

Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the thiazole and methoxyphenyl moieties.

Synthesis and Purification

The synthesis of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** can be approached through a multi-step sequence, culminating in the formylation of the pre-formed 2-(4-methoxyphenyl)thiazole core. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic systems like thiazoles.^[6]

Proposed Synthetic Pathway

The overall synthetic strategy involves two key stages: the construction of the 2-arylthiazole nucleus, followed by the introduction of the carbaldehyde group at the 5-position.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction [organic-chemistry.org]
- 2. 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486671#what-are-the-properties-of-2-4-methoxyphenyl-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

